In-Depth Technical Guide: Discovery and Synthesis of TA-064 (Denopamine) Metabolite M-3
In-Depth Technical Guide: Discovery and Synthesis of TA-064 (Denopamine) Metabolite M-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of M-3, a significant metabolite of the cardiotonic agent TA-064, also known as Denopamine.
Introduction to TA-064 (Denopamine)
TA-064, or Denopamine, is a selective β1-adrenergic agonist known for its positive inotropic effects on the heart.[1][2] Its chemical name is (R)-(-)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino] ethanol. The study of its metabolism is crucial for understanding its pharmacokinetic profile, efficacy, and safety.
Discovery of Metabolite M-3
The identification of M-3 as a metabolite of Denopamine was a result of metabolism studies conducted in rats and dogs.[3] These studies aimed to elucidate the biotransformation pathways of the parent drug.
Experimental Protocol for Metabolite Discovery
The discovery of M-3 involved the administration of 14C-labeled Denopamine to rats and dogs, followed by the analysis of urine, feces, and bile to identify and quantify the metabolites.
Animal Models and Dosing:
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Species: Male Sprague-Dawley rats and male beagle dogs.
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Dosing: A single oral dose of 5 mg/kg of [14C]Denopamine.
Sample Collection and Analysis:
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Urine and feces were collected at various intervals post-administration.
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Bile was collected from bile-duct cannulated rats.
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Metabolites were separated and purified using a combination of chromatographic techniques, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
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Structural elucidation of the isolated metabolites was performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Structure and Formation of Metabolite M-3
Metabolite M-3 was identified as 4-[2-[[(2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]ethyl]-2-methoxyphenol.[4]
Metabolic Pathway
The formation of M-3 from Denopamine involves O-demethylation of one of the methoxy groups on the phenethyl portion of the molecule. This reaction is likely catalyzed by cytochrome P450 enzymes in the liver.
Synthesis of Metabolite M-3
A plausible synthetic route for M-3 can be designed based on established organic chemistry principles, involving the coupling of two key intermediates.
Proposed Synthetic Scheme
The synthesis would likely involve the preparation of a protected phenylethanolamine derivative and a protected phenethylamine derivative, followed by their coupling and subsequent deprotection.
Quantitative Data
The metabolism studies of Denopamine provided quantitative data on the excretion of its metabolites.
| Metabolite | Species | % of Dose in Urine | % of Dose in Feces |
| M-3 | Rat | Data not specified | Data not specified |
| M-3 | Dog | Data not specified | Data not specified |
| Other Metabolites | Rat | >80% (total) | <20% (total) |
| Other Metabolites | Dog | ~50% (total) | ~50% (total) |
Note: While the referenced study confirms the identification of M-3, specific quantitative excretion data for this individual metabolite was not detailed in the abstract.[3] The overall excretion patterns for total metabolites are provided for context.
Conclusion
The discovery of metabolite M-3 provides valuable insight into the biotransformation of TA-064 (Denopamine). Understanding the metabolic fate of this drug is essential for a complete pharmacological and toxicological assessment. The proposed synthetic route for M-3 would enable the preparation of this metabolite for use as an analytical standard and for further biological evaluation.
References
- 1. Cardiovascular effects of a new inotropic agent, denopamine (TA-064); with reference to it's effects on cardiac hemodynamics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative positive inotropic effects of TA-064 (denopamine), a new cardiotonic agent, and isoproterenol and ouabain on guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of denopamine, a new cardiotonic agent, in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TA-064 metabolite M-3 | C18H23NO5 | CID 24834641 - PubChem [pubchem.ncbi.nlm.nih.gov]
